molecular formula C12H11NO B1420872 2-Methoxy-5-phenylpyridine CAS No. 53698-47-8

2-Methoxy-5-phenylpyridine

Cat. No.: B1420872
CAS No.: 53698-47-8
M. Wt: 185.22 g/mol
InChI Key: QDCCBGFIBKJXNF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. researchgate.net As an isostere of benzene (B151609), its unique electronic properties, including its electron-deficient nature and basicity, impart distinct reactivity and functionality. ijpsonline.com This has established the pyridine scaffold as a "privileged" structure, particularly in medicinal chemistry and drug discovery. nih.gov A vast number of pharmaceuticals and natural products incorporate the pyridine motif, leveraging its ability to engage in hydrogen bonding and other intermolecular interactions crucial for biological activity. nih.govelsevier.com Notable examples include vitamins like niacin and pyridoxine, coenzymes such as NAD and NADP, and a wide array of clinically used drugs. nih.gov

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, where they are used in the development of polymers, fluorescent dyes, and functional nanomaterials. csic.es Their capacity to act as ligands for metal ions is exploited in catalysis, leading to applications in asymmetric synthesis and the creation of metal-organic frameworks (MOFs) with unique photoluminescent or electrical properties. bohrium.comrsc.org The continuous development of novel synthetic methodologies, including multicomponent reactions and C-H functionalization, further expands the accessibility and diversity of substituted pyridines, ensuring their continued importance in academic and industrial research. rsc.orgacs.orgrsc.org

Contextualizing 2-Methoxy-5-phenylpyridine within Substituted Pyridine Systems

The methoxy (B1213986) group at the C2 position is an electron-donating group which can influence the pyridine ring's susceptibility to electrophilic and nucleophilic attack. Its presence can direct metallation and subsequent functionalization. rsc.org The phenyl group at the C5 position, an aryl substituent, significantly impacts the molecule's conjugation and steric profile. This substitution pattern is distinct from other isomers, such as 2-methoxy-3-phenylpyridine (B3270937) or 4-methoxy-3-phenylpyridine, which would exhibit different reactivity due to the altered positions of the electron-donating and aryl groups relative to the ring nitrogen. mdpi.com

The synthesis of this compound itself has been documented, for instance, through the reaction of 3-amino-methoxypyridines. mdpi.comgoogle.com Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are commonly employed to forge the carbon-carbon bond between the pyridine and phenyl rings. ontosight.ai For example, a common route involves coupling a halogenated 2-methoxypyridine (B126380) with phenylboronic acid or vice-versa. The specific substitution of this compound makes it a valuable building block for more complex molecular architectures.

Table 1: Comparison of Related Substituted Pyridine Compounds This table provides data for compounds structurally related to this compound, illustrating the variety within this chemical class. Data is compiled from various sources.

Compound NameMolecular FormulaKey SubstituentsCAS NumberPrimary Application/Research Area
2-Phenylpyridine (B120327)C₁₁H₉N2-phenyl1008-89-5Precursor for OLEDs
2-(2-Methoxyphenyl)pyridineC₁₂H₁₁NO2-(2-methoxyphenyl)6274-55-1Organic Synthesis Intermediate
2-(4-Methoxyphenyl)pyridineC₁₂H₁₁NO2-(4-methoxyphenyl)6315-14-6Organic Synthesis Intermediate
2-Methoxy-5-nitropyridineC₆H₆N₂O₃2-methoxy, 5-nitro22280-55-1Intermediate for pharmaceuticals
2-Methoxy-5-aminopyridineC₆H₈N₂O2-methoxy, 5-amino6628-77-9Intermediate for pharmaceuticals (e.g., Malaridine) rsc.org
2-Methoxy-5-phenylpyridin-3-amineC₁₂H₁₂N₂O2-methoxy, 5-phenyl, 3-amino1186655-97-9Medicinal Chemistry Research wikipedia.org

Note: The data in this table is for illustrative and comparative purposes.

Current Research Landscape and Emerging Trends Pertaining to Aryl-Methoxy-Pyridines

The field of aryl-methoxy-pyridines is dynamic, with research extending from fundamental synthesis to advanced applications in medicine and materials science. A significant trend is the development of more efficient and selective synthetic methods to access these compounds. While classical methods exist, modern catalysis, particularly using palladium and nickel, has revolutionized their synthesis, allowing for a broader range of functional groups and more complex structures to be created with high precision. researchgate.net

In medicinal chemistry, aryl-methoxy-pyridine scaffolds are increasingly recognized for their potential in drug development. For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, where the methoxypyridine ring was found to improve both activity and solubility properties. elsevier.com The specific substitution patterns on the aryl and pyridine rings are fine-tuned to optimize interactions with biological targets like enzymes and receptors. wikipedia.org

In materials science, the focus is on leveraging the electronic and photophysical properties of aryl-methoxy-pyridines. These compounds can serve as building blocks for larger conjugated systems used in organic light-emitting diodes (OLEDs) and other electronic devices. The methoxy group can tune the emission properties of these materials. Furthermore, their ability to coordinate with metals continues to be exploited in catalysis. Copper(I) complexes of substituted 2-methoxy-phenyl-pyridine derivatives have been studied for their luminescence and catalytic properties in reactions like C-N bond formation. The rigid structure and defined coordination geometry of these ligands make them promising for developing novel catalysts with enhanced stability and selectivity. bohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCBGFIBKJXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673501
Record name 2-Methoxy-5-phenylpyridine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53698-47-8
Record name 2-Methoxy-5-phenylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-phenylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 Phenylpyridine Derivatives

Rational Design and Synthetic Routes for 2-Methoxy-5-phenylpyridine

The construction of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the C-C bond between the pyridine (B92270) and phenyl rings, and the introduction of the methoxy (B1213986) group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) in the Synthesis of Arylpyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including this compound.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of arylpyridines. nih.govbeilstein-journals.orgnih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with an aryl halide, or vice versa. For the synthesis of this compound, this could involve the reaction of 5-bromo-2-methoxypyridine (B44785) with phenylboronic acid or the coupling of 2-methoxypyridine-5-boronic acid with a phenyl halide. The reaction generally proceeds under basic conditions and with a suitable palladium catalyst and ligand. libretexts.org A specific synthetic route involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (B136004) to form 2-methoxypyridine-5-boronic acid pinacol (B44631) ester, which then undergoes a Suzuki-Miyaura coupling with a 2-halopyridine to yield the target molecule. google.com

The Negishi coupling provides another effective route, utilizing an organozinc reagent. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the reaction of a pyridyl halide (e.g., 5-bromo-2-methoxypyridine) with an organozinc compound like phenylzinc chloride, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.orgorgsyn.org Negishi couplings are known for their high functional group tolerance and can be particularly useful when dealing with complex substrates. orgsyn.orgorgsyn.org

The Stille coupling employs organotin reagents and offers a reliable method for the synthesis of biaryl compounds. harvard.edudrugfuture.comorganic-chemistry.orgwikipedia.org In the context of this compound synthesis, this would involve the palladium-catalyzed reaction between an organostannane, such as 2-methoxy-5-(tributylstannyl)pyridine, and a phenyl halide. While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for this compound Synthesis
ReactionKey ReagentsCatalystAdvantagesDisadvantages
Suzuki-MiyauraBoronic acids/estersPalladiumMild conditions, commercially available reagents, low toxicity of byproductsPotential for side reactions
NegishiOrganozinc reagentsPalladium or NickelHigh functional group tolerance, high reactivityMoisture-sensitive reagents
StilleOrganotin reagentsPalladiumMild conditions, stable reagentsToxicity of tin compounds

Nucleophilic Aromatic Substitution Strategies for Methoxy Group Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing the methoxy group onto the pyridine ring. This reaction typically involves the displacement of a suitable leaving group, such as a halide, from an activated pyridine ring by a methoxide (B1231860) nucleophile.

The position of substitution on the pyridine ring is crucial for the success of SNAr reactions. Nucleophilic attack is favored at the C-2 and C-4 positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.comyoutube.com Therefore, to synthesize this compound, a precursor such as 2-chloro-5-phenylpyridine (B1363647) or 2-bromo-5-phenylpyridine (B12136) would be treated with a methoxide source, like sodium methoxide. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the nucleophilic attack at the C-2 position. pearson.com

Direct Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. nih.govbeilstein-journals.org This approach avoids the pre-functionalization of starting materials, such as the introduction of a halogen or a boron-containing group. For the synthesis of this compound, a direct C-H arylation of 2-methoxypyridine (B126380) at the C-5 position with a phenylating agent could be envisioned. These reactions are typically catalyzed by transition metals like palladium and often require a directing group to achieve high regioselectivity. acs.orgnih.gov While challenging due to the inherent reactivity of the pyridine C-H bonds, successful direct functionalization offers a more streamlined synthetic route. nih.gov

Derivatization and Late-Stage Functionalization of the this compound Core

Once the this compound core is synthesized, further derivatization is often necessary to explore structure-activity relationships or to fine-tune the properties of the molecule. Late-stage functionalization, the introduction of functional groups at a late stage of the synthesis, is a particularly attractive strategy.

Regioselective Functionalization of the Pyridine and Phenyl Moieties

The this compound scaffold presents multiple sites for functionalization on both the pyridine and phenyl rings. Achieving regioselectivity is a key challenge.

Pyridine Moiety: The electronic properties of the pyridine ring, influenced by the nitrogen atom and the methoxy group, dictate the regioselectivity of further reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be directed by activating groups. The methoxy group at the 2-position can direct electrophiles to the C-3 or C-5 positions. However, given that the C-5 position is already occupied by the phenyl group, functionalization would likely occur at the C-3 or C-4 positions, depending on the reaction conditions and the nature of the electrophile. researchgate.net Directed metalation, using a directing group to guide a metalating agent to a specific C-H bond, is a powerful tool for regioselective functionalization. znaturforsch.comntu.edu.sg

Phenyl Moiety: The phenyl ring can be functionalized through standard electrophilic aromatic substitution reactions. The pyridine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring.

Green Chemistry Approaches in this compound Synthesis (e.g., Solvent-Free Methods)

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including pyridine derivatives. pharmacyjournal.orgmdpi.com These methodologies aim to reduce environmental impact by minimizing waste, eliminating the use of hazardous solvents, improving energy efficiency, and utilizing renewable resources. pharmacyjournal.org For the synthesis of this compound and its derivatives, several green strategies, particularly solvent-free methods, have shown significant potential based on research conducted on analogous pyridine structures.

Traditional synthetic routes often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. rasayanjournal.co.in Solvent-free synthesis, a cornerstone of green chemistry, offers a cleaner alternative that can lead to higher yields, shorter reaction times, and simpler product purification processes. rasayanjournal.co.in Key technologies in this domain include vapor-phase catalysis, microwave-assisted synthesis, and mechanochemistry.

One of the most promising solvent-free approaches for pyridine synthesis involves vapor-phase cyclization reactions over solid acid catalysts. Research on the synthesis of 2-phenylpyridine (B120327), a structurally related compound, has demonstrated the efficacy of using molecular sieve catalysts in a single-step, environmentally friendly process. researchgate.netrsc.org In these reactions, simple starting materials are passed over a heated catalyst bed in the absence of any solvent. Mesoporous aluminosilicates like Al-MCM-41 and various zeolites (HY, Hβ, HZSM-5) have been identified as effective catalysts for this transformation, facilitating the cyclization reaction with high selectivity. researchgate.net The reusability of these heterogeneous catalysts is another key advantage, aligning with green chemistry principles. researchgate.net

The data below, derived from studies on 2-phenylpyridine synthesis, illustrates the influence of different catalysts on reaction outcomes, providing a model for potential application in this compound synthesis.

Table 1: Catalytic Performance in Vapor-Phase Synthesis of 2-Phenylpyridine

Catalyst Reactants Temperature (°C) Conversion of Acetophenone (%) Selectivity for 2-Phenylpyridine (%)
HY Zeolite Acetophenone, Ethanol, Formaldehyde (B43269), Ammonia 400 98.2 34.2
Hβ Zeolite Acetophenone, Ethanol, Formaldehyde, Ammonia 400 94.5 30.1
HZSM-5 Acetophenone, Ethanol, Formaldehyde, Ammonia 400 85.6 21.5

| Al-MCM-41 | Acetophenone, Allyl Alcohol, Ammonia | 360 | 69.0 | 78.0 |

This table presents data from analogous synthesis of 2-phenylpyridine to illustrate potential green catalytic approaches. researchgate.netrsc.org

Other solvent-free techniques are also gaining traction. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been effectively used for preparing various nitrogen-containing heterocycles. rasayanjournal.co.inresearchgate.net This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time and improved energy efficiency compared to conventional heating. researchgate.net Similarly, mechanochemical methods, such as ball milling, induce chemical reactions through mechanical force, completely eliminating the need for solvents and often enabling reactions at room temperature. mdpi.com Laser synthesis has also been explored as a rapid, solvent-free method for preparing complex pyridine derivatives. nih.gov

These solvent-free methodologies represent a significant step forward in the sustainable production of this compound and related compounds. By replacing hazardous solvents with catalytic vapor-phase reactions, microwave irradiation, or mechanochemistry, the chemical industry can reduce its environmental footprint while often improving process efficiency.

Catalytic Applications and Coordination Chemistry of 2 Methoxy 5 Phenylpyridine Systems

2-Methoxy-5-phenylpyridine as a Ligand in Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation via C-H activation of the phenyl ring make 2-phenylpyridine (B120327) derivatives, including this compound, effective ligands for a variety of transition metals.

The synthesis of transition metal complexes with 2-phenylpyridine ligands typically involves the reaction of a suitable metal precursor with the ligand. For this compound, the coordination would primarily occur through the pyridine nitrogen, with the potential for subsequent intramolecular C-H activation to form a stable cyclometalated complex.

Palladium Complexes: The synthesis of palladium(II) complexes with substituted 2-phenylpyridines has been reported. For instance, the reaction of PdCl2 with 2-(o-methoxyphenyl)pyridine, a structural isomer of this compound, results in a square planar palladium complex where the ligand coordinates through the nitrogen atom. researchgate.netresearchgate.net It is expected that this compound would react similarly with palladium precursors like Pd(OAc)2 or Na2PdCl4 to form analogous complexes. beilstein-journals.org The characterization of such complexes would involve techniques like NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and X-ray crystallography to confirm the coordination mode and geometry.

Rhodium Complexes: Rhodium(III) complexes of 2-phenylpyridine are well-known to be active in C-H functionalization reactions. researchgate.netnih.gov The synthesis of rhodium(III) complexes often starts with precursors like [Cp*RhCl2]2. nih.gov The reaction with this compound would likely lead to the formation of a cyclometalated rhodium complex, which could be isolated and characterized.

Gold Complexes: Gold(III) complexes of 2-phenylpyridine derivatives have been synthesized and studied for their potential applications. nus.edu.sg The synthesis can proceed through transmetalation from corresponding mercury(II) or palladium(II) complexes. nih.gov Direct auration of 2-phenylpyridine ligands is also possible. nih.gov A similar approach could be employed for the synthesis of gold(III) complexes of this compound.

Mercury Complexes: Mercury(II) complexes of substituted pyridines are known and have been used as intermediates in the synthesis of other metal complexes. nih.gov The reaction of this compound with a mercury(II) salt like Hg(OAc)2 would be expected to yield a coordination complex.

Table 1: Expected Coordination Behavior of this compound with Various Transition Metals

Metal Expected Precursor Probable Complex Type Key Characterization Techniques
Palladium (Pd) Pd(OAc)₂, Na₂PdCl₄ Square Planar, Cyclometalated NMR, IR, X-ray Crystallography
Rhodium (Rh) [Cp*RhCl₂]₂ Octahedral, Cyclometalated NMR, IR, X-ray Crystallography
Gold (Au) HAuCl₄, from Pd/Hg complexes Square Planar, Cyclometalated NMR, X-ray Crystallography

The electronic and steric properties of the this compound ligand are expected to influence the catalytic activity and selectivity of its metal complexes. The methoxy (B1213986) group at the 2-position of the pyridine ring is an electron-donating group, which can increase the electron density on the metal center. This, in turn, can affect the oxidative addition and reductive elimination steps in a catalytic cycle. The phenyl group at the 5-position can influence the steric environment around the metal center, which can impact substrate approach and selectivity.

In palladium-catalyzed C-H activation reactions, the electronic nature of the directing group is crucial. beilstein-journals.org The electron-donating methoxy group in this compound could potentially enhance the rate of C-H activation.

C-H Activation and Functionalization Mediated by this compound Complexes

The 2-phenylpyridine scaffold is a well-established directing group for C-H activation at the ortho-position of the phenyl ring. rsc.orgresearchgate.netrsc.org It is highly probable that complexes of this compound would also mediate similar transformations.

Palladium-catalyzed C-H activation of 2-phenylpyridines typically proceeds through a cyclometalated intermediate. rsc.org The generally accepted mechanism involves the coordination of the pyridine nitrogen to the palladium center, followed by intramolecular C-H bond cleavage to form a palladacycle. This intermediate can then react with various coupling partners.

The catalytic cycle often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. In the presence of an oxidant, a Pd(II) palladacycle can be oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the functionalized product and regenerate the Pd(II) catalyst. rsc.org Alternatively, the palladacycle can undergo reductive elimination with a coupling partner to form the product and a Pd(0) species, which is then re-oxidized to Pd(II).

Table 2: Plausible Steps in Palladium-Catalyzed C-H Functionalization with this compound

Step Description Key Intermediates
1. Coordination The pyridine nitrogen of this compound coordinates to the Pd(II) center. [Pd(II)-ligand] complex
2. C-H Activation Intramolecular cleavage of the ortho C-H bond of the phenyl ring. Palladacycle
3. Oxidative Addition/Reaction The palladacycle reacts with a coupling partner, possibly involving oxidation to Pd(IV). Pd(IV) intermediate

Applications of this methodology include arylation, alkenylation, and alkoxylation of the ortho C-H bond.

Rhodium catalysts, particularly those of Rh(III), are also highly effective for C-H functionalization directed by 2-phenylpyridine. researchgate.netnih.govescholarship.orgacs.org The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway for the C-H activation step. acs.org The resulting rhodacycle can then react with a variety of electrophiles.

Rhodium-catalyzed C-H functionalization has been applied to a wide range of transformations, including the synthesis of complex organic molecules. nih.govescholarship.org It is anticipated that rhodium complexes of this compound would exhibit similar catalytic activity.

While palladium and rhodium are the most studied metals for C-H activation with 2-phenylpyridine directing groups, other transition metals have also been explored. nih.govrsc.org For instance, iridium complexes have shown promise in C-H activation chemistry. researchgate.net The development of catalysts based on more abundant and less expensive metals is an active area of research. The unique electronic properties imparted by the 2-methoxy and 5-phenyl substituents could make this compound an interesting ligand for exploring the catalytic potential of other transition metals in C-H functionalization reactions.

Applications in Organic Synthesis

Catalytic Transformations for Complex Molecule Synthesis (e.g., Isocoumarins, Isoquinolines)

Extensive searches of chemical databases and scholarly articles did not yield any instances of this compound or its close derivatives being employed as a catalytic system for the synthesis of isocoumarins or isoquinolines. While the synthesis of these heterocycles is a significant area of research, often involving transition metal catalysts with various organic ligands, this compound has not been reported in this specific catalytic capacity.

Medicinal and Biological Research Horizons of 2 Methoxy 5 Phenylpyridine Derivatives

Exploration of Pharmacological Activities

Derivatives of 2-methoxy-5-phenylpyridine have been the subject of significant research interest due to their diverse pharmacological activities. These compounds have shown potential in several areas of medicinal chemistry, including the development of new therapeutic agents.

Anticancer and Antiproliferative Potentials

The search for novel anticancer agents has led to the investigation of a wide range of synthetic compounds, including derivatives of this compound. Research has indicated that the presence of the methoxy (B1213986) group can enhance cytotoxic activity in various cancer cell lines by targeting protein markers and facilitating ligand-protein binding. mdpi.com

Studies on related pyridine (B92270) derivatives have demonstrated significant antiproliferative activity. For instance, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One of the most active compounds in this series, 5l , exhibited IC₅₀ values of 3.22 ± 0.2 µM against A549 cells and 2.71 ± 0.16 µM against HCT-116 cells, which are comparable to the well-known anticancer drug Doxorubicin. nih.gov Another study on spiro-pyridine derivatives showed that compounds 5 and 7 had superior activity against Caco-2 cell lines with IC₅₀ values of 9.78 ± 0.70 µM and 7.83 ± 0.50 µM, respectively. nih.gov

The antiproliferative activity of various substituted 2,4,5-triphenyl-1H-imidazole derivatives was also tested against human non-small cell lung carcinoma-A549 cell lines. The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) was found to be a promising agent, inhibiting the growth of cancer cells with an IC₅₀ of 15 µM. nih.gov Furthermore, N-phenylpyrazoline derivatives with methoxy substituents have been synthesized and studied for their anticancer properties. nih.gov

Antiproliferative Activity of Methoxy-Substituted and Phenyl-Substituted Heterocyclic Compounds
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 5l (a pyridine derivative)A549 (Non-small cell lung cancer)3.22 ± 0.2 nih.gov
Compound 5l (a pyridine derivative)HCT-116 (Colon cancer)2.71 ± 0.16 nih.gov
Compound 5 (a spiro-pyridine derivative)Caco-2 (Colorectal adenocarcinoma)9.78 ± 0.70 nih.gov
Compound 7 (a spiro-pyridine derivative)Caco-2 (Colorectal adenocarcinoma)7.83 ± 0.50 nih.gov
Compound 6f (an imidazole derivative)A549 (Non-small cell lung cancer)15 nih.gov

Insecticidal and Herbicidal Activities

Pyridine derivatives are known for their broad biological activities and are commonly used in crop protection. mdpi.com Research into 2-phenylpyridine (B120327) derivatives has revealed their potential as insecticides. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and showed high insecticidal activities (100%) against Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov Another study found that certain pyridine derivatives exhibited strong insecticidal activity against cowpea aphid nymphs, with LC₅₀ values as low as 0.029 ppm after 24 hours. aun.edu.eg

In the realm of herbicidal activity, phenylpyridine derivatives have also shown promise. A range of phenylpyridine moiety-containing pyrazole derivatives were evaluated for their herbicidal activities against six weed species. nih.gov Some of these compounds exhibited moderate herbicidal effects against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatments. nih.gov Specifically, compounds 6a and 6c showed 50-60% inhibitory activity against these weeds at a rate of 150 g a.i./hm². nih.gov Another study on α-trifluoroanisole derivatives containing phenylpyridine moieties found that compound 7a exhibited over 80% inhibitory activity against several weeds at a dose of 37.5 g a.i./hm2. nih.gov

Insecticidal and Herbicidal Activity of Phenylpyridine Derivatives
Compound TypeTarget OrganismActivityReference
2-Phenylpyridine derivatives with N-phenylbenzamideMythimna separata (Pest)100% inhibition at 500 mg/L mdpi.comnih.gov
Pyridine derivative 2Cowpea aphid nymphsLC₅₀ = 0.029 ppm (24h) aun.edu.eg
Pyridine derivative 3Cowpea aphid nymphsLC₅₀ = 0.040 ppm (24h) aun.edu.eg
Phenylpyridine-containing pyrazole derivatives (6a, 6c)Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis (Weeds)50-60% inhibition at 150 g a.i./hm² nih.gov
α-Trifluoroanisole derivative with phenylpyridine (7a)Various weeds>80% inhibition at 37.5 g a.i./hm² nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Antiviral, Antimicrobial, Antifungal)

Derivatives of this compound and related heterocyclic compounds have been investigated for a range of other biological activities. The antioxidant potential of compounds containing a 2-methoxyphenol moiety has been evaluated using various assays. researchgate.net For instance, the DPPH radical-scavenging activity of some 2-methoxyphenol derivatives has been reported, with some compounds showing strong scavenging efficacies. mdpi.com

In terms of antimicrobial properties, several studies have highlighted the antibacterial and antifungal activities of related compounds. A series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles were synthesized and showed moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi, at a concentration of 50µg/ml. researchgate.net Pyrazoline derivatives have also been evaluated for their in vitro antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values ranging from 32-512 μg/mL. turkjps.org For example, one pyrazoline derivative with a methoxy substituent showed enhanced antibacterial activity against S. aureus and E. coli. turkjps.org Furthermore, 2/3-arylthio- and 2,3-bis(arylthio)-5-hydroxy-/5-methoxy-1,4-naphthoquinones have demonstrated good antifungal activity against Candida albicans and C. tropicalis. nih.gov

Antimicrobial and Antioxidant Activities of Methoxy-Substituted Heterocyclic Compounds
Compound TypeActivityOrganism/AssayResultReference
2"-methoxy-nicotinonitrile derivativesAntibacterial/AntifungalVarious bacteria and fungiModerate to good activity at 50µg/ml researchgate.net
Pyrazoline derivativesAntibacterial/AntifungalVarious bacteria and fungiMIC: 32-512 μg/mL turkjps.org
5-methoxy-1,4-naphthoquinone derivativesAntifungalCandida albicans, C. tropicalisGood activity nih.gov
2-methoxyphenol derivativesAntioxidantDPPH radical scavengingStrong scavenging efficacy mdpi.com

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for the development of targeted therapies. Research into related compounds has shed light on their interactions with key cellular components and pathways.

Enzyme Inhibition and Receptor Interactions

Several studies have pointed towards enzyme inhibition as a key mechanism of action for pyridine and methoxy-substituted compounds. For example, some spiro-pyridine derivatives have been shown to inhibit EGFR and VEGFR-2. nih.gov Methoxyflavone analogs are also known to target various protein markers, which contributes to their cytotoxic effects. mdpi.com One study on neocryptolepine derivatives, which share structural similarities, suggests that they may act as inhibitors of Topoisomerase II by binding to DNA.

In addition to enzyme inhibition, interactions with cellular receptors play a significant role. Certain o-methoxyphenylpiperazine derivatives have demonstrated a good affinity for both dopamine D₂ and serotonin 5-HT₁A receptors, with IC₅₀ values in the nanomolar range. nih.gov

Enzyme Inhibition and Receptor Interactions of Related Compounds
Compound TypeTargetActivityReference
Spiro-pyridine derivativesEGFR, VEGFR-2Inhibition nih.gov
Neocryptolepine derivativesTopoisomerase IIInhibition
o-methoxyphenylpiperazine derivativesDopamine D₂ receptorHigh affinity (IC₅₀: 10⁻⁷ to 10⁻⁸ M) nih.gov
o-methoxyphenylpiperazine derivativesSerotonin 5-HT₁A receptorHigh affinity (IC₅₀: 10⁻⁷ to 10⁻⁸ M) nih.gov

Modulation of Cellular Pathways

The biological activities of this compound derivatives and their analogs are often a result of their ability to modulate key cellular signaling pathways. Natural compounds, including those with methoxy and phenyl groups, are known to interfere with pathways crucial for cancer cell proliferation, development, and metastasis. frontiersin.org

One study on a newly synthesized quinolinone derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one, demonstrated that it triggers apoptosis in human leukemia cells by inducing oxidative stress and upregulating the p38 MAPK signaling pathway. nih.gov Another research on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed that the most potent compound, 5l , induced apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This compound also caused cell cycle arrest at the G₂-M phase. nih.gov Furthermore, neocryptolepine derivatives have been found to induce apoptosis in gastric cancer cells by regulating the PI3K/AKT/mTOR signaling pathway.

The modulation of these pathways often involves the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death in cancer cells. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound influence its biological activity. By systematically altering substituents on the pyridine and phenyl rings of the this compound scaffold, researchers can elucidate key pharmacophoric features, leading to the design of more potent and selective therapeutic agents.

A significant area of investigation for derivatives of this scaffold has been in the realm of neuroscience, particularly as modulators of serotonin receptors. For instance, studies on 2,5-dimethoxyphenylpiperidines, which can be considered derivatives of the this compound core, have revealed critical SAR insights for their activity as selective serotonin 5-HT2A receptor agonists. The position and nature of substituents on the phenyl ring have been shown to be major determinants of agonist potency. Deletion of the 2-methoxy group can lead to a drastic reduction in potency, highlighting its importance for receptor interaction. While the replacement of the methoxy group with a slightly larger ethoxy group is sometimes tolerated, more significant alterations are often detrimental to the activity.

In the context of anticancer research, the substitution patterns on the phenyl ring of various heterocyclic cores have been shown to significantly impact cytotoxicity. For example, in some classes of compounds, the presence of electron-donating groups, such as methoxy substituents, on the phenyl ring can enhance anticancer activity. The position of these methoxy groups is also critical, with certain arrangements leading to more potent compounds.

Below is an interactive data table summarizing the impact of structural modifications on the biological activity of this compound derivatives and related compounds.

Derivative Class Structural Modification Effect on Biological Activity Target
2,5-DimethoxyphenylpiperidinesDeletion of the 2-methoxy groupSignificant decrease in agonist potency5-HT2A Receptor
Phenylpyrazoline DerivativesAddition of a methoxy group to the phenyl ringEnhanced antibacterial activityBacterial targets
Pyrimido[4,5-c]quinolin-1(2H)-ones2-methoxy and 2,4-dimethoxy substitutionEnhanced antimigratory activityTubulin
N-phenylpyrazoline derivativesMethoxy substituentsEnhanced anticancer potencyEGFR receptor

Precursor Development in Pharmaceutical Research

The this compound scaffold and its derivatives are not only investigated for their direct biological activities but also serve as crucial building blocks or precursors in the synthesis of more complex pharmaceutical agents. The strategic incorporation of this moiety can impart desirable physicochemical properties and provide a key structural framework for interaction with biological targets. The pyridine ring, a common feature in many FDA-approved drugs, and the modifiable phenyl group make this scaffold a versatile starting point for the synthesis of a wide array of therapeutic agents. lifechemicals.com

A notable application of this compound derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound core can be elaborated through various chemical reactions to construct potent and selective kinase inhibitors. For example, derivatives of this scaffold have been utilized in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors, which are important in blocking angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis. estranky.sk

The utility of this scaffold also extends to the synthesis of antiviral agents. For instance, 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral activities against viruses such as Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These studies demonstrate that the this compound backbone can be a key component in the design of novel antiviral drugs.

Furthermore, the chemical reactivity of the this compound system allows for its use in the construction of compounds targeting the central nervous system (CNS). The pyridine moiety is a privileged scaffold in CNS drug discovery due to its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain. nih.gov

The following interactive data table provides examples of how this compound and its derivatives have been employed as precursors in the development of pharmaceutical agents.

Precursor Derivative Synthesized Pharmaceutical Agent/Target Class Therapeutic Area
2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d] estranky.skbenzazepin-6-onesDual PLK1/VEGF-R2 Kinase InhibitorsOncology
estranky.sknih.govworldnewsnaturalsciences.comTriazolo[1,5-a]pyridine derivativesVEGFR2 Kinase InhibitorsOncology
2-Benzoxyl-phenylpyridine derivativesAntiviral agentsInfectious Diseases
Hosieines A-D (structurally related pyridine alkaloids)α4β2-nAChR agonistsCentral Nervous System Disorders

Advanced Materials Science Applications of 2 Methoxy 5 Phenylpyridine Analogues

Organic Light-Emitting Diodes (OLEDs) and Polymeric Light-Emitting Diodes (PLEDs)

The development of efficient and stable emitter materials is a critical area of research in the field of organic light-emitting diodes (OLEDs) and polymeric light-emitting diodes (PLEDs). Analogues of 2-methoxy-5-phenylpyridine are of interest as ligands in the design of phosphorescent metal complexes, particularly with iridium(III), which are known for their high quantum efficiencies. The electronic properties of these ligands can be finely tuned through chemical modification, which in turn influences the performance of the resulting OLED devices.

Design of Highly Fluorescent Metal Complexes

The design of highly fluorescent metal complexes for OLEDs often involves the use of cyclometalated ligands to achieve high quantum yields. Phenylpyridine-based ligands are a cornerstone in the development of iridium(III) emitters. The introduction of substituents on the phenylpyridine scaffold, such as a methoxy (B1213986) group, can significantly alter the photophysical properties of the complex. For instance, the position of a methoxy group on the cyclometalating ligand can lead to a dramatic red or blue shift in the emission spectrum of cationic iridium complexes. nih.gov

In the context of this compound analogues, the methoxy group acts as an electron-donating group, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting iridium complex. This tuning of the frontier orbitals has a direct impact on the emission color and efficiency of the complex. For example, in a study of pyrene-modified blue fluorescent materials, the introduction of a methoxy group in the N1,N6‐bis(2‐methoxyphenyl)pyrene‐1,6‐diamine (BD1) resulted in a maximum current efficiency of 9.3 cd/A. researchgate.net

The design of these complexes also involves the selection of appropriate ancillary ligands. For example, novel bis- and tris-cyclometalated iridium(III) complexes bearing a benzoyl group on each fluorinated 2-phenylpyridinate ligand have been developed as blue phosphorescent materials. rsc.org The combination of different ligands allows for precise control over the emission characteristics of the final complex. A study on bipyridine-based iridium(III) triplet emitters demonstrated that phenyl substitution at the 5'-position of the N-coordinating pyridine (B92270) ring resulted in intense, sky-blue phosphorescent emission. nih.gov

Below is a table summarizing the performance of OLEDs using various iridium(III) complexes with substituted phenylpyridine ligands, which serve as analogues to understand the potential of this compound-based emitters.

Iridium(III) ComplexMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Emission Color
Ir(III) complex with 2-(3-phenyl-1H-pyrazol-5-yl)pyridine (Ir3)Not specified30.65Orange-Red
N1,N6‐bis(2‐methoxyphenyl)pyrene‐1,6‐diamine (BD1) based material9.3Not specifiedBlue
Bipyridine-based Ir(III) triplet emitter39.814.9Sky-Blue
(F2,4ppy)2Ir(tfmptz)Not specified21.23Sky-Blue

Efficiency Enhancement and Device Longevity Studies

Enhancing the efficiency and operational lifetime of OLEDs is a major focus of materials research. The choice of emitter material, including the specific ligands used in phosphorescent metal complexes, plays a crucial role. Modifications to the ligand structure can improve charge injection and transport, as well as the photoluminescence quantum yield (PLQY) of the emitter.

For instance, the introduction of a benzoyl group on fluorinated 2-phenylpyridinate ligands in iridium(III) complexes led to the development of efficient blue phosphorescent emitters. A poly(9-vinylcarbazole)-based OLED using one such tris-cyclometalated complex as the emitting dopant achieved an external quantum efficiency (ηext) of 1.81% with excellent blue emission. rsc.org In another study, orange-red iridium(III) complexes with pyrazol-pyridine ligands achieved a high external quantum efficiency of 30.65%. researchgate.net

Device stability is another critical parameter. The operational lifetime of an OLED can be influenced by the chemical stability of the emitter and other organic layers. Research into pyrene-modified blue emitters has shown that strategic substitutions on the core molecule can lead to significantly less EQE roll-off, which is a measure of the decrease in efficiency at higher brightness levels. researchgate.net Furthermore, the development of top-emitting OLEDs with dual resonant cavities has demonstrated a pathway to enhanced stability, with a projected LT95 lifetime of 51,300 hours for green devices at a luminance of 1000 cd/m². rsc.org

Liquid Crystalline Properties and Mesophase Behavior

Synthesis of Liquid Crystalline Pyridine Derivatives

The synthesis of liquid crystalline pyridine derivatives often involves cross-coupling reactions to construct the core molecular structure. For example, a series of 2-(4-n-alkoxyphenyl)-5-methylpyridines were synthesized via a Suzuki-Miyaura cross-coupling reaction. researchgate.net This method allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings.

In a more specific example related to 2-methoxypyridine (B126380), a series of fourteen new bent-shaped luminescent mesogens with a 2-methoxypyridine core were synthesized. rsc.orgresearchgate.net The synthetic route involved the reaction of an appropriate precursor with malononitrile (B47326) in the presence of a base. researchgate.net The final products were obtained in good yields and their structures were confirmed by various spectroscopic methods. researchgate.net

The general synthetic approach for these types of compounds allows for the introduction of a variety of substituents on the pyridine and phenyl rings, enabling a systematic study of structure-property relationships.

Influence of Molecular Structure on Thermotropic Behavior

In the study of 2-methoxypyridine derivatives, it was found that the nature of polar substituents significantly influences the formation of the mesophase over a wide thermal range. rsc.orgresearchgate.net The presence of a lateral cyano (CN) group on the pyridine core, along with a terminal fluorine or chlorine substituent, was found to promote the formation of a nematic phase. rsc.orgresearchgate.net Conversely, the absence of the lateral CN group and the presence of terminal bromine, nitro (NO2), or 4-pyridyl groups led to the formation of a rectangular columnar phase. rsc.orgresearchgate.net

The table below summarizes the mesomorphic properties of a selection of the synthesized 2-methoxypyridine derivatives, illustrating the effect of different substituents on the observed mesophases.

CompoundSubstituentsMesophase and Transition Temperatures (°C)
Derivative 1Lateral CN, Terminal FNematic
Derivative 2Lateral CN, Terminal ClNematic
Derivative 3No Lateral CN, Terminal BrRectangular Columnar
Derivative 4No Lateral CN, Terminal NO2Rectangular Columnar
Derivative 5No Lateral CN, Terminal 4-pyridylRectangular Columnar

Note: Specific transition temperatures are detailed in the source literature. rsc.orgresearchgate.net

These findings highlight the intricate relationship between molecular architecture and the resulting liquid crystalline properties, offering a pathway to design materials with specific mesophase behaviors for various applications.

Other Emerging Material Applications (e.g., Molecular Switches, Organic Field-Effect Transistors)

Beyond their use in OLEDs and liquid crystals, analogues of this compound are being explored for other advanced materials applications, including molecular switches and organic field-effect transistors (OFETs). These applications leverage the unique electronic and structural properties of the pyridine-phenyl scaffold.

Molecular switches are molecules that can be reversibly interconverted between two or more stable states by an external stimulus, such as light or a change in pH. nih.govrsc.org Research on analogues of 5-(phenylethynyl)pyrimidine (B1621677) has shown that slight structural modifications around the pyrimidine (B1678525) ring can switch the pharmacological activity of the molecule from a partial antagonist to a potent and selective modulator. nih.gov This demonstrates the principle that small changes to the molecular structure can have a profound impact on its function, a key concept in the design of molecular switches. While not directly involving this compound, this work on a related heterocyclic system suggests the potential for designing molecular switches based on this scaffold. The design principles often involve creating a system where an external trigger can induce a significant change in conformation or electronic structure. ul.ie

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. nih.gov The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. researchgate.net The design of high-mobility organic semiconductors often focuses on creating molecules with extended π-conjugation and the ability to self-assemble into well-ordered structures. nih.gov While there is a lack of specific research on the use of this compound in OFETs, its conjugated structure suggests potential in this area. The methoxy and phenyl groups can be modified to tune the electronic properties and influence the solid-state packing of the molecules, which are critical factors for efficient charge transport. The development of new organic semiconductors for OFETs is an active area of research, and pyridine-containing compounds are among the many classes of materials being investigated. nih.govfrontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the phenyl ring, and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C6 position, adjacent to the nitrogen, is anticipated to be the most deshielded due to the inductive effect of the nitrogen atom. The protons at C3 and C4 will exhibit characteristic coupling patterns (doublets or doublets of doublets) based on their proximity to each other.

Phenyl Protons: The protons of the phenyl group will also resonate in the aromatic region. Their chemical shifts will be influenced by the electronic effects of the pyridine ring. The ortho-, meta-, and para-protons will likely show overlapping multiplets.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm, due to being attached to an oxygen atom which is in turn bonded to an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridyl Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. The carbon atom bonded to the methoxy group (C2) is expected to be significantly deshielded, appearing at a high chemical shift value (e.g., >160 ppm). The carbon attached to the phenyl group (C5) and the other pyridine carbons will resonate at values typical for aromatic systems, influenced by the nitrogen atom and the substituents.

Phenyl Carbons: The carbon atoms of the phenyl ring will also show distinct signals in the aromatic region (typically δ 120-140 ppm). The ipso-carbon (the carbon attached to the pyridine ring) will have a specific chemical shift, and the other carbons will be resolved based on their positions.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, generally around δ 55-60 ppm.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-phenylpyridine

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridyl H-3 6.8 - 7.2 d
Pyridyl H-4 7.6 - 8.0 dd
Pyridyl H-6 8.2 - 8.6 d
Phenyl H-ortho 7.4 - 7.6 m
Phenyl H-meta 7.3 - 7.5 m
Phenyl H-para 7.2 - 7.4 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
Pyridyl C-2 162 - 166
Pyridyl C-3 110 - 115
Pyridyl C-4 138 - 142
Pyridyl C-5 130 - 135
Pyridyl C-6 145 - 150
Phenyl C-ipso 135 - 140
Phenyl C-ortho 126 - 130
Phenyl C-meta 128 - 132
Phenyl C-para 127 - 131

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This would be crucial for establishing the connectivity of the protons within the pyridine and phenyl rings. For instance, cross-peaks would be expected between H-3 and H-4, and between H-4 and the proton at the ortho position of the phenyl ring if there is any long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the carbon signals based on the already assigned proton signals. A cross-peak would be observed for each C-H bond in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group is expected to appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the pyridine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is a characteristic and strong band, expected to be found in the range of 1200-1300 cm⁻¹ for the aryl-O stretch and around 1000-1050 cm⁻¹ for the O-CH₃ stretch.

Ring Vibrations and Bending Modes: The fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes of both the pyridine and phenyl rings.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (Methoxy) 2850 - 2960 Medium
C=C and C=N Stretch (Aromatic Rings) 1400 - 1650 Strong to Medium
C-O-C Asymmetric Stretch (Aryl-O) 1200 - 1300 Strong
C-O-C Symmetric Stretch (O-CH₃) 1000 - 1050 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule.

The symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, are often strong in the Raman spectrum. This would be particularly useful for analyzing the skeletal vibrations of the phenyl and pyridine rings.

The C-C stretching vibrations of the aromatic rings are expected to produce strong Raman bands.

The methoxy group vibrations would also be observable.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For this compound, an extended conjugated system encompassing both the pyridine and phenyl rings is present. This is expected to give rise to strong π → π* transitions. The presence of the electron-donating methoxy group and the nitrogen heteroatom will influence the energy of these transitions. The UV-Vis spectrum would likely show one or more strong absorption bands in the ultraviolet region, potentially extending into the visible region depending on the extent of conjugation and the solvent used. Analysis of the absorption maxima (λ_max) and molar absorptivity (ε) can provide insights into the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption of UV-Vis light typically promotes electrons from lower-energy molecular orbitals (such as the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides insights into the molecule's electronic structure.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the reviewed literature, the spectrum of the parent compound, 2-phenylpyridine (B120327), offers a valuable reference point. The electronic transitions in these types of molecules are generally characterized by intense absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings.

The introduction of a methoxy (-OCH₃) group at the 2-position of the pyridine ring is expected to influence the absorption spectrum. As an electron-donating group, the methoxy substituent can increase the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent compound. Theoretical studies on similar molecules have shown that such substitutions can modulate the electronic properties and the corresponding absorption wavelengths.

Table 1: Representative UV-Vis Absorption Data for Phenylpyridine-type Compounds

CompoundSolventAbsorption Maxima (λmax)Transition Type
Phenylpyrimidine ComplexCH2Cl2~427 nmMetal-to-Ligand Charge Transfer (MLCT) / π → π
Free Phenylpyridine LigandsCH2Cl2250-350 nmπ → π

Photoluminescence and Emission Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is highly dependent on the molecule's electronic structure and its environment. Phenylpyridine and its derivatives are of significant interest in materials science, particularly as ligands in highly luminescent organometallic complexes used in organic light-emitting diodes (OLEDs).

Upon photoexcitation, this compound can be promoted to an excited singlet state. From this state, it can relax back to the ground state via fluorescence (a rapid process) or undergo intersystem crossing to a more stable, lower-energy triplet state. The relaxation from this triplet state to the ground state results in phosphorescence, which is a much slower emission process.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₂H₁₁NO), the calculated molecular weight is approximately 185.23 g/mol . achemblock.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation.

The molecular ion peak for this compound is expected to appear at a mass-to-charge ratio (m/z) of 185. The subsequent fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. Key fragmentation pathways for this molecule would likely involve the cleavage of the methoxy group and the bond connecting the two aromatic rings.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can lead to a stable ion at m/z 170 [M - 15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, resulting in a fragment at m/z 155 [M - 30]⁺˙.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can result in an ion at m/z 154 [M - 31]⁺.

Cleavage of the phenyl-pyridine bond: This can lead to two characteristic fragments: the phenyl cation at m/z 77 ([C₆H₅]⁺) and the 2-methoxypyridine (B126380) cation at m/z 108 ([C₆H₆NO]⁺).

The relative abundance of these fragments provides a fingerprint that helps confirm the molecular structure. The most stable fragments will typically produce the most intense peaks in the spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonNeutral Loss
185[C₁₂H₁₁NO]⁺˙ (Molecular Ion)-
170[C₁₁H₈NO]⁺•CH₃
155[C₁₁H₉N]⁺˙CH₂O
154[C₁₁H₈N]⁺•OCH₃
108[C₆H₆NO]⁺•C₆H₅
77[C₆H₅]⁺•C₆H₄NO

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound was not found in the searched literature and databases cam.ac.ukcam.ac.uk, analysis of closely related compounds provides a strong basis for predicting its solid-state characteristics.

Studies on derivatives such as 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine reveal that the aromatic rings are often not coplanar. nih.gov For this related molecule, the terminal rings are rotated with respect to the central benzene (B151609) ring, with dihedral angles around 12-13°. nih.gov A similar non-planar conformation is expected for this compound, with a dihedral angle between the phenyl and pyridine rings.

The crystal packing would be stabilized by various intermolecular interactions. Weak C—H···N hydrogen bonds and π–π stacking interactions are commonly observed in the crystal structures of such aromatic nitrogen heterocycles. nih.gov These interactions dictate how the molecules arrange themselves into a larger crystal lattice. For example, in one methoxyphenyl pyridine derivative, C—H···F interactions result in the formation of molecular sheets. researchgate.net The presence of the methoxy group can also influence packing by participating in weak hydrogen bonds.

Table 3: Typical Crystallographic Data for Related Methoxy-Aryl-Heterocycle Compounds

ParameterExample Value (from related structures)Significance
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell. nih.gov
Space GroupP2₁/n, Pbca, etc.Defines the specific symmetry operations within the crystal.
Dihedral Angle (Aryl-Aryl)10-40°Indicates the degree of twisting between the two rings. nih.gov
Intermolecular InteractionsC—H···N, π–π stackingForces that stabilize the crystal packing. nih.gov

Advanced Techniques (e.g., Time-Resolved Electron Paramagnetic Resonance)

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) is a sophisticated spectroscopic technique used to study short-lived paramagnetic species, such as photoexcited triplet states and radical ions. It offers high sensitivity and provides detailed information about the electronic structure and dynamics of these transient intermediates.

For a molecule like this compound, TR-EPR would be an ideal tool to characterize its photoexcited triplet state. Upon laser flash photolysis, a population of molecules would be promoted to the triplet state, which, having two unpaired electrons, is EPR-active. The resulting TR-EPR spectrum is often characterized by spin polarization, where some transitions appear in emission (E) and others in enhanced absorption (A), providing information on the mechanism of triplet state formation.

Analysis of the TR-EPR spectrum allows for the determination of the zero-field splitting (ZFS) parameters, |D| and |E|, which describe the magnetic interaction between the two unpaired electrons. These parameters are highly sensitive to the electronic distribution and geometry of the triplet state. For example, a TR-EPR study on an iridium complex with an octyl-phenyl-pyridine ligand identified a triplet species with |D| = 0.088 cm⁻¹ and |E| = 0.018 cm⁻¹. Such studies can elucidate the formation of electron-donor-acceptor complexes and the mechanisms of energy and electron transfer.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Phenylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are fundamental to understanding the behavior of 2-Methoxy-5-phenylpyridine. mdpi.com DFT methods, such as the popular B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. mdpi.comresearchgate.net These methods are instrumental in determining the molecule's optimized geometry, electronic landscape, and spectroscopic signatures.

Geometry optimization is a primary step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the pyridine (B92270) and phenyl rings.

Theoretical studies on analogous structures, such as 2-methoxypyridine (B126380) and substituted biphenyls, provide a framework for understanding the conformational preferences of this compound. In 2-methoxypyridine, calculations have shown a preference for the syn conformer, where the methoxy (B1213986) group's methyl substituent is oriented towards the pyridine nitrogen. rsc.org This preference is often attributed to steric and orbital interactions. rsc.org

For the biphenyl (B1667301) moiety, the dihedral angle between the two aromatic rings is a key conformational parameter. In a study of the closely related 2-methoxy-5-phenylaniline, DFT calculations determined the torsion angle between the phenyl rings to be approximately 42°, which is consistent with calculations for the biphenyl molecule in the gas phase. core.ac.uk The crystalline environment, however, can enforce a more planar conformation. core.ac.uk For an isolated molecule of this compound, a non-planar conformation with a significant dihedral angle is expected to be the most stable, minimizing steric hindrance between the ortho-hydrogens of the two rings.

ParameterTypical Calculated ValueReference Compound(s)
C-C (Pyridine Ring)1.38 - 1.40 Å2-methoxy-3-(trifluoromethyl) pyridine researchgate.net
C-N (Pyridine Ring)1.33 - 1.34 Å2-methoxy-3-(trifluoromethyl) pyridine researchgate.net
C-C (Phenyl Ring)~1.40 Å2-methoxy-5-phenylaniline core.ac.uk
C-C (Inter-ring bond)~1.48 Å2-methoxy-5-phenylaniline core.ac.uk
C-O (Methoxy)~1.36 Å2-methoxypyridine rsc.org
Dihedral Angle (Ph-Py)25° - 42°2-methoxy-5-phenylaniline core.ac.uk

The electronic properties of this compound are governed by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.orgacs.org

DFT calculations are routinely used to visualize the distribution and energy levels of these orbitals. nih.gov For a π-conjugated system like this compound, the HOMO is typically characterized by π-bonding orbitals with significant electron density located on the more electron-rich portions of the molecule. The LUMO, conversely, is composed of π*-antibonding orbitals, with density on the electron-deficient regions. rsc.org In this molecule, the phenyl ring and methoxy group would contribute significantly to the HOMO, while the electron-deficient pyridine ring would be the primary location of the LUMO. researchgate.net This separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Representative Frontier Orbital Energies from DFT Calculations on Heterocyclic Aromatic Systems (Note: These values are illustrative examples from related compounds to demonstrate typical computational outputs.)

PropertyCalculated Value (eV)Significance
HOMO Energy-5.5 to -6.5 eVCorrelates with ionization potential; electron-donating ability. acs.org
LUMO Energy-1.0 to -2.0 eVCorrelates with electron affinity; electron-accepting ability. acs.org
HOMO-LUMO Gap (ΔE)3.5 to 5.0 eVIndicates chemical reactivity and electronic transition energy. wikipedia.org

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. researchgate.nettau.ac.il Calculations on related molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have shown good correlation between predicted and experimental ¹H and ¹³C NMR spectra. researchgate.net Such calculations can help assign specific peaks and understand how the electronic environment influences the chemical shift of each nucleus. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific bands in an experimental spectrum can be assigned to stretching, bending, or torsional motions of the molecule's functional groups (e.g., C-H stretch, C=C aromatic stretch, C-O stretch). scielo.org.za For instance, in a study on 2-methoxy-3-(trifluoromethyl)pyridine, DFT/B3LYP calculations were used to assign the fundamental vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for modeling electronic transitions and predicting UV-Vis absorption spectra. scielo.org.za For this compound, TD-DFT would predict the energies and oscillator strengths of the π → π* transitions responsible for its primary UV absorption bands. nih.gov The calculations can reveal the nature of these transitions, such as their degree of intramolecular charge transfer.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a vital tool for exploring the dynamics of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states—the high-energy intermediates that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining reaction rates. For reactions such as electrophilic substitution on the aromatic rings or nucleophilic substitution on the pyridine core of this compound, DFT calculations can be employed to locate the transition state structures and compute the activation barriers, providing a detailed, step-by-step view of the reaction pathway.

Computational modeling can effectively differentiate between competing reaction mechanisms, such as those involving radical versus non-radical (ionic or pericyclic) intermediates. nih.gov For instance, if this compound were subjected to conditions that could induce homolytic bond cleavage, DFT could be used to model the stability of the potential radical species. By calculating the bond dissociation energies (BDEs) and the energy profiles for both radical and non-radical pathways, a determination can be made as to which mechanism is more energetically favorable under specific conditions. nih.gov This is crucial for predicting reaction outcomes and optimizing synthetic strategies. nih.gov

Molecular Dynamics Simulations

No published molecular dynamics simulations specifically investigating this compound were found. This area of research remains open for future investigation to understand the dynamic behavior of this compound in various environments.

Computational Studies on Ligand Properties and Metal-Ligand Interactions

There is a lack of specific computational studies detailing the ligand properties of this compound or its interaction with metal ions. The potential of this compound as a ligand in coordination chemistry is yet to be explored through theoretical calculations.

Supramolecular Chemistry Involving 2 Methoxy 5 Phenylpyridine Architectures

Design Principles for Supramolecular Assemblies Utilizing Pyridine (B92270) Cores

The design of supramolecular assemblies based on pyridine cores is a well-established strategy in crystal engineering and materials science. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor and a coordination site for metal ions, making it a versatile building block for creating complex, ordered structures. The predictability of these interactions allows for the rational design of assemblies with specific topologies and properties.

Key design principles for supramolecular assemblies incorporating pyridine cores include:

Directionality of Interactions: The lone pair of electrons on the pyridine nitrogen atom provides a defined vector for hydrogen bonding and metal coordination, enabling the programmed assembly of molecules in a specific orientation.

Hierarchical Assembly: Simple, predictable synthons, such as pyridine-acid or pyridine-water interactions, can be used to build up more complex, higher-order structures.

Metal-Ligand Coordination: The pyridine nitrogen readily coordinates to a variety of transition metals, enabling the formation of discrete metallacycles, coordination polymers, and cages. The geometry of the final assembly is dictated by the coordination preference of the metal ion and the disposition of the pyridine ligands.

These principles have been successfully applied to construct a wide array of supramolecular structures with applications in catalysis, sensing, and materials science.

Non-Covalent Interactions in 2-Methoxy-5-phenylpyridine Derivatives

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor. In the solid state, it is likely to participate in C–H···N or O–H···N interactions with neighboring molecules or solvent molecules. The methoxy (B1213986) group, while a weaker acceptor, can also participate in weak C–H···O hydrogen bonds. Studies on other pyridine derivatives have demonstrated the crucial role of hydrogen bonding in dictating the crystal packing purdue.eduresearchgate.net.

π-π Stacking: The presence of two aromatic rings, the pyridine and the phenyl ring, in this compound makes π-π stacking a significant contributor to its supramolecular assembly. These interactions can occur between the pyridine and phenyl rings of adjacent molecules, leading to the formation of columnar or layered structures. The strength and geometry of these interactions are influenced by the electronic nature of the substituents. The electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen can create a favorable quadrupole moment for π-π stacking. Research on substituted pyridine carboxamides has highlighted the importance of π-stacking in their crystal structures purdue.eduresearchgate.net. The interplay between hydrogen bonding and π-π stacking is critical; for instance, hydrogen bonding can influence the electron density of the aromatic rings and thereby modulate the strength of the π-π stacking interactions researchgate.net.

A computational analysis of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, revealed significant intermolecular interactions that contribute to its crystal packing in the solid state nih.gov.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bonding C-HN (pyridine)2.2 - 2.8
C-HO (methoxy)2.3 - 3.0
π-π Stacking Pyridine ringPhenyl ring3.3 - 3.8
Phenyl ringPhenyl ring3.3 - 3.8
Pyridine ringPyridine ring3.3 - 3.8

This table presents expected non-covalent interactions and typical distance ranges based on studies of similar pyridine-containing compounds.

Host-Guest Recognition Phenomena

Host-guest chemistry, a central theme in supramolecular science, involves the binding of a smaller "guest" molecule within the cavity or cleft of a larger "host" molecule. While specific host-guest studies involving this compound as the host are not prominent in the literature, its structural features suggest potential for molecular recognition.

The combination of a hydrogen-bonding acceptor (pyridine nitrogen) and aromatic surfaces (phenyl and pyridine rings) could allow this compound-based macrocycles or cages to bind to complementary guest molecules. The recognition process would be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces.

For example, acyclic pyridine-based receptors have been shown to effectively recognize and bind monosaccharides with high selectivity, demonstrating the utility of the pyridine motif in molecular recognition yale.edu. The design of more complex hosts derived from this compound could involve linking multiple units to create a pre-organized cavity suitable for encapsulating specific guests. The methoxy group could be further functionalized to introduce additional binding sites or to modulate the solubility and electronic properties of the host.

Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of host-guest chemistry and molecular recognition to create catalytic systems that mimic the efficiency and selectivity of enzymes. A supramolecular catalyst typically consists of a host molecule that binds a substrate (guest) and a catalytic moiety that promotes a specific chemical transformation.

While there are no specific reports on the use of this compound in supramolecular catalysis, its structure offers potential for the development of such systems. The pyridine nitrogen could act as a basic catalyst or a metal-coordinating site, while the phenyl and methoxy groups could be modified to create a binding pocket for a specific substrate. For instance, a supramolecular host could be designed to encapsulate a reactant, bringing it into close proximity with a catalytic group attached to the this compound framework.

General examples of supramolecular catalysis involving pyridine moieties include the use of pyridine-borane cofactors within a supramolecular host for chemoselective reductions nih.gov. Furthermore, the coordination of pyridine-functionalized substrates to metalloporphyrin catalysts has been shown to control the selectivity of Diels-Alder reactions. The activation of ethers, a class of compounds to which this compound belongs, has been achieved through supramolecular catalysis utilizing dual chalcogen bonding nih.gov.

Applications in Quantum Information Science

Quantum Information Science (QIS) is an emerging field that harnesses the principles of quantum mechanics for computation, communication, and sensing. Polar molecules are considered promising candidates for building quantum bits (qubits), the fundamental units of quantum information, due to their rich internal state structure and long-range dipole-dipole interactions.

This compound, being a polar molecule, possesses a permanent electric dipole moment. This property is a key requirement for the manipulation of molecular quantum states using external electric fields, which is a common approach in molecular QIS. The ability to control the rotational and vibrational states of polar molecules makes them suitable for encoding and processing quantum information purdue.eduyale.edutaylorfrancis.com.

While direct applications of this compound in QIS have not been reported, the broader class of polar molecules is being actively investigated for:

Quantum Computing: The strong interactions between polar molecules can be used to implement two-qubit quantum gates, which are essential for building a quantum computer.

Quantum Simulation: Arrays of trapped polar molecules can be used to simulate complex quantum many-body systems that are intractable for classical computers.

Quantum Sensing: The sensitivity of molecular energy levels to external fields can be exploited for high-precision measurements.

Future Research Directions and Interdisciplinary Paradigms for 2 Methoxy 5 Phenylpyridine

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerating the discovery and design of novel molecules. For 2-methoxy-5-phenylpyridine, AI and machine learning (ML) can be leveraged to navigate the vast chemical space of its derivatives, optimizing for specific biological activities or material properties.

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules based on the this compound core. nih.gov These models learn from existing chemical data to generate novel compounds with desired pharmacokinetic and pharmacodynamic profiles. researchgate.net This de novo drug design approach can significantly reduce the time and cost associated with traditional discovery pipelines by prioritizing molecules with a higher probability of success. nih.govresearchgate.net

Furthermore, ML algorithms can build predictive models for Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov By training on datasets of related pyridine (B92270) compounds, these models can accurately predict the biological activities, toxicity, and physicochemical properties of new this compound analogs. mdpi.comnih.gov This enables high-throughput virtual screening and hit-to-lead optimization, allowing researchers to focus synthetic efforts on the most promising candidates. nih.govmdpi.com In material science, ML can predict properties like electronic conductivity, thermal stability, or optical characteristics, guiding the design of advanced materials.

Table 1: Applications of AI/ML in this compound Research

AI/ML Technique Application in Drug Discovery Application in Material Design
Generative Models (GANs, VAEs) De novo design of novel derivatives with specific therapeutic profiles (e.g., kinase inhibitors, GPCR modulators). nih.govlifechemicals.com Generation of new material structures with targeted electronic or optical properties.
Predictive Modeling (QSAR/QSPR) Prediction of bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and potential off-target effects. nih.gov Forecasting of material properties such as bandgap, dielectric constant, and mechanical strength.
Virtual Screening Rapidly screen large virtual libraries of this compound derivatives against biological targets. Identify candidate molecules for specific material applications from computational databases.

| Natural Language Processing (NLP) | Mine scientific literature to identify novel biological targets and potential therapeutic connections. mdpi.com | Extract and structure data from publications to build comprehensive material property databases. |

Sustainable Synthesis and Green Chemistry Innovations

Future synthetic research on this compound must prioritize sustainability and green chemistry principles to minimize environmental impact. nih.govdigitellinc.com This involves moving away from traditional methods that may rely on harsh reagents and high energy consumption.

Key areas for innovation include:

Biocatalysis : The use of whole-cell microorganisms or isolated enzymes offers a highly selective and environmentally benign alternative for synthesizing pyridine derivatives. rsc.orgnbinno.com For instance, engineered microbes could be developed for the regioselective oxidation or functionalization of pyridine precursors derived from biomass. nbinno.comacsgcipr.org

Novel Catalytic Systems : The development of synergistic catalysis, such as the combination of copper and iminium catalysts, can enable modular synthesis of pyridines under mild, redox-neutral conditions. acs.orgnih.gov Research into reusable, heterogeneous catalysts can also simplify product purification and reduce waste.

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Greener Feedstocks : Exploring routes to synthesize the pyridine core from renewable biomass sources, such as lignin (B12514952) or C5/C6 sugars, would represent a significant advancement in sustainability. acsgcipr.org

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

Approach Traditional Synthesis Green Chemistry Innovations
Catalysts Often stoichiometric, harsh reagents. Recyclable heterogeneous catalysts, biocatalysts. rsc.org
Solvents Use of volatile organic compounds (VOCs). Water, supercritical fluids, ionic liquids, or solvent-free conditions.
Energy High-temperature, long reaction times. Microwave irradiation, sonication.
Feedstocks Petroleum-based starting materials. Biomass-derived precursors. acsgcipr.org

| Byproducts | Often produces significant waste. | Atom-economical reactions designed to minimize waste. |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov Derivatives of this compound hold considerable promise for targeting a wide range of biological pathways implicated in human diseases.

Future research should focus on designing and synthesizing libraries of this compound analogs to probe novel biological targets. Given the prevalence of pyridine motifs in kinase inhibitors, one promising avenue is the development of compounds targeting protein kinases like PIM-1 or c-Met, which are often dysregulated in cancer. nih.govnih.gov The phenylpyridine core could also be adapted to create inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAOs) or cholinesterases. mdpi.com

Furthermore, the antifungal potential of phenylpyridine derivatives warrants investigation, with enzymes like CYP53 representing a viable target. nih.gov By systematically modifying the substituents on both the pyridine and phenyl rings, it is possible to fine-tune the selectivity and potency of these compounds for specific biological targets.

Table 3: Potential Biological Targets and Therapeutic Areas

Biological Target Class Specific Examples Potential Therapeutic Area
Protein Kinases PIM-1, c-Met, EGFR, VEGFR Oncology (e.g., breast, lung, gastric cancer). nih.govnih.gov
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Cholinesterases (AChE, BChE) Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's). mdpi.com
Cytochrome P450 Fungal CYP53 Infectious Diseases (Antifungal). nih.gov
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, Serotonin receptors Central Nervous System (CNS) Disorders.
Cell Cycle Proteins Cyclin-Dependent Kinases (CDKs) Oncology (Anti-proliferative). researchgate.net

| Agricultural Targets | Insecticidal or fungicidal targets in pests. | Agrochemicals. mdpi.com |

Advanced Functional Materials with Tunable Properties

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials. wiley.comresearchgate.net The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, while the conjugated π-system of the phenylpyridine structure offers interesting photophysical properties. jscimedcentral.comwikipedia.org

Future research could explore the incorporation of this compound into:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridine nitrogen provides a coordination site for creating extended structures with tunable porosity, catalytic activity, or sensing capabilities. rsc.org

Luminescent Materials : Phenylpyridine derivatives are well-known for their use in photoredox catalysis and organic light-emitting diodes (OLEDs). wikipedia.org By modifying the substituents, the emission color and quantum yield of materials based on this compound can be precisely tuned. nih.govrsc.org

Conductive Polymers : The compound could be used as a monomer or a dopant to create new conductive polymers with tailored electronic properties for applications in sensors, actuators, or organic electronics. researchgate.net

Table 4: Functional Materials and Tunable Properties

Material Type Role of this compound Tunable Properties Potential Applications
Coordination Polymers/MOFs Bridging ligand. rsc.org Porosity, catalytic sites, guest selectivity. Gas storage, catalysis, chemical sensing.
Organic Luminophores Core chromophore. Emission wavelength, quantum efficiency, phosphorescence. rsc.org OLEDs, bio-imaging, photoredox catalysis. wikipedia.org
Conductive Polymers Monomer unit or dopant. Electrical conductivity, bandgap, redox potential. Organic electronics, sensors, antistatic coatings. researchgate.net

| Liquid Crystals | Mesogenic core. | Phase transition temperatures, optical anisotropy. | Displays, optical switches. |

Hybrid Systems and Nanocomposites Utilizing this compound

The creation of hybrid systems and nanocomposites represents a powerful strategy for combining the properties of different materials to achieve synergistic effects. This compound can be integrated into such systems to impart specific functionalities.

Future directions include:

Surface Functionalization of Nanoparticles : The pyridine moiety can act as an anchor to functionalize the surface of inorganic nanoparticles (e.g., gold, quantum dots, silica). This can improve their dispersibility in polymer matrices, introduce catalytic activity, or create specific recognition sites for sensing applications.

Polymer Nanocomposites : Incorporating this compound, either as a functionalized additive or co-monomer, into polymer matrices filled with nanomaterials (e.g., graphene, carbon nanotubes) can enhance the interfacial interactions. This could lead to nanocomposites with improved mechanical strength, thermal stability, or electrical conductivity. researchgate.net

Biomimetic Metal Complexes : Pyridine-based ligands are frequently used to create synthetic models of metalloenzyme active sites. researchgate.net Immobilizing complexes derived from this compound onto solid supports could lead to robust and reusable catalysts for specific chemical transformations.

Table 5: Hybrid Systems and Nanocomposites

System Type Role of this compound Potential Enhanced Properties
Functionalized Nanoparticles Surface ligand. Dispersibility, catalytic activity, biocompatibility.
Polymer Nanocomposites Interfacial modifier, functional monomer. Mechanical strength, thermal stability, conductivity. researchgate.net
Hybrid Catalysts Ligand for metal centers immobilized on a support. nih.gov Catalytic efficiency, reusability, selectivity.

| Organic-Inorganic Hybrids | Organic component coordinating with an inorganic network. nih.gov | Photophysical properties, thermal stability. |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-methoxy-5-phenylpyridine derivatives for higher yields?

  • Method : Use reductive amination or nucleophilic substitution under controlled conditions. For example, reduction of 2-methoxy-5-nitropyridine derivatives with iron powder in methanol/acetic acid under reflux achieves ~70% yield . Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.
  • Key considerations : Purify intermediates via distillation or recrystallization to minimize side reactions. Ensure inert atmospheres for moisture-sensitive steps.

Q. What safety protocols are critical when handling this compound derivatives?

  • Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (R36/37/38) . Use fume hoods to avoid inhalation of volatile intermediates.
  • First aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention (S26/S37) . Maintain SDS documentation for emergency reference .

Q. How do I assess the stability of this compound under varying storage conditions?

  • Stability testing : Store in amber glass vials at –20°C under nitrogen to prevent oxidation. Monitor degradation via NMR or LC-MS over 1–6 months. Avoid exposure to strong acids/bases, which may hydrolyze the methoxy group .

Advanced Research Questions

Q. How can I resolve contradictions in reported toxicity data for this compound analogs?

  • Data reconciliation : Compare acute toxicity studies (e.g., LD50 in rodents) with in vitro assays (e.g., Ames test for mutagenicity). Note that many analogs lack full ecotoxicological profiles (e.g., bioaccumulation potential, aquatic toxicity), requiring gap-filling via read-across models .
  • Case study : For 5-amino-2-methoxypyridine, conflicting R22 (harmful if swallowed) and unclassified chronic toxicity data suggest prioritizing in vivo assays to clarify dose-response relationships .

Q. What advanced spectroscopic techniques characterize the electronic effects of the methoxy group in this compound?

  • Structural analysis : Use X-ray crystallography to resolve steric effects of the methoxy substituent (e.g., dihedral angles between pyridine and phenyl rings) .
  • Spectroscopy : Compare FTIR (C-O-C stretch at ~1250 cm⁻¹) and ¹H NMR (methoxy proton singlet at δ 3.8–4.0 ppm) to confirm electronic conjugation .

Q. How can computational modeling predict reactivity in this compound-based catalysts?

  • DFT/MD approaches : Simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the pyridine nitrogen. Correlate with experimental kinetic data (e.g., Suzuki-Miyaura coupling efficiency) .
  • Validation : Cross-check computed activation energies with Arrhenius plots from temperature-dependent reaction studies.

Methodological Guidance

Designing a mechanistic study for substituent effects on this compound reactivity

  • Experimental workflow :

Synthesize analogs with electron-donating/withdrawing groups (e.g., –NO2, –CF3) at the phenyl ring.

Measure reaction rates in nucleophilic aromatic substitution (e.g., with amines) under standardized conditions.

Use Hammett plots (σ values vs. log k) to quantify electronic effects .

Addressing irreproducibility in crystallization attempts of this compound complexes

  • Troubleshooting :

  • Optimize solvent polarity (e.g., DCM/hexane vs. ethanol/water) to balance solubility and nucleation rates.
  • Introduce seed crystals or use slow evaporation methods for monoclinic/polymorph control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.